5CITEP 5CITEP Novel HIV-1 integrase inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 245426-70-4
VCID: VC0006557
InChI: InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4-
SMILES: C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O
Molecular Formula: C12H8ClN5O2
Molecular Weight: 289.68 g/mol

5CITEP

CAS No.: 245426-70-4

Cat. No.: VC0006557

Molecular Formula: C12H8ClN5O2

Molecular Weight: 289.68 g/mol

* For research use only. Not for human or veterinary use.

5CITEP - 245426-70-4

CAS No. 245426-70-4
Molecular Formula C12H8ClN5O2
Molecular Weight 289.68 g/mol
IUPAC Name (Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
Standard InChI InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4-
Standard InChI Key FIBQKRNTWLEWHF-WMZJFQQLSA-N
Isomeric SMILES C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O
SMILES C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O

Chemical Identity and Structural Properties

Molecular Characteristics

5CITEP (PubChem CID: 5287411) possesses a molecular formula of C₁₂H₈ClN₅O₂ and a molecular weight of 289.68 g/mol . Its IUPAC name, (Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one, reflects its hybrid structure combining a chloroindole moiety with a tetrazole group . The compound’s stereochemistry is defined by a Z-configuration at the enone linkage, which is critical for its biological activity .

Table 1: Key Chemical Identifiers of 5CITEP

PropertyValue
CAS Registry Number245426-70-4
Molecular FormulaC₁₂H₈ClN₅O₂
Molecular Weight289.68 g/mol
SMILESC1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O
InChIKeyFIBQKRNTWLEWHF-WMZJFQQLSA-N

Structural Insights

Mechanism of Action

Inhibition of HIV-1 Integrase

HIV-1 integrase catalyzes two reactions: 3′-processing (cleaving viral DNA) and strand transfer (integrating viral DNA into the host genome). 5CITEP selectively inhibits the strand transfer step by chelating the divalent metal ions (Mg²⁺/Mn²⁺) in the enzyme’s active site . This interaction disrupts the coordination geometry required for catalysis, effectively halting viral replication .

Binding Dynamics

Pharmacological and Biochemical Data

Inhibitory Activity

5CITEP exhibits an IC₅₀ of approximately 35 µM against HIV-1 integrase’s 3′-processing activity in vitro . Its potency is attributed to the synergistic effects of metal chelation and hydrophobic interactions, which collectively reduce enzymatic efficiency by over 70% at saturating concentrations .

Table 2: Pharmacological Profile of 5CITEP

ParameterValue
IC₅₀ (3′-processing)35 µM
Binding ResiduesAsp64, Asp116, Glu152, Thr66
Solubility<10 µM (aqueous buffer)

Selectivity and Resistance

Research Advancements and Applications

Structural Optimization

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